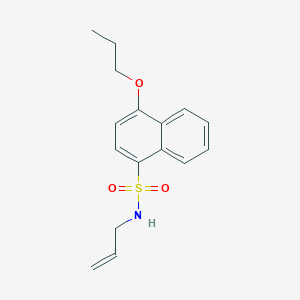
N-allyl-4-propoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-propoxy-1-naphthalenesulfonamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Further research is needed to fully elucidate the mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide.
Biochemical and Physiological Effects:
N-allyl-4-propoxy-1-naphthalenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-allyl-4-propoxy-1-naphthalenesulfonamide has been shown to have anti-microbial activity against various bacterial strains. Further studies are needed to investigate the potential biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-propoxy-1-naphthalenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been used in various in vitro and in vivo studies. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-allyl-4-propoxy-1-naphthalenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs. In addition, future studies could investigate the potential of N-allyl-4-propoxy-1-naphthalenesulfonamide for use in combination with other drugs to enhance their therapeutic effects. Overall, N-allyl-4-propoxy-1-naphthalenesulfonamide is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-allyl-4-propoxy-1-naphthalenesulfonamide is a multistep process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound. This method has been reported in the literature and has been used to synthesize N-allyl-4-propoxy-1-naphthalenesulfonamide for various scientific studies.
Applications De Recherche Scientifique
N-allyl-4-propoxy-1-naphthalenesulfonamide has been investigated for its potential pharmacological properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested in vitro and in vivo for its effects on various biological systems, including cancer cells, bacteria, and animal models of inflammation. The results of these studies suggest that N-allyl-4-propoxy-1-naphthalenesulfonamide may have therapeutic potential for the treatment of various diseases.
Propriétés
Nom du produit |
N-allyl-4-propoxy-1-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-prop-2-enyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-11-17-21(18,19)16-10-9-15(20-12-4-2)13-7-5-6-8-14(13)16/h3,5-10,17H,1,4,11-12H2,2H3 |
Clé InChI |
QTNIJMBKQSBWKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
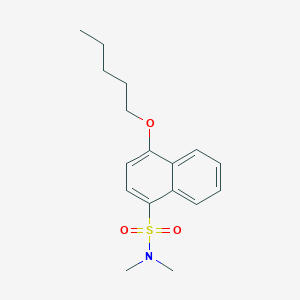
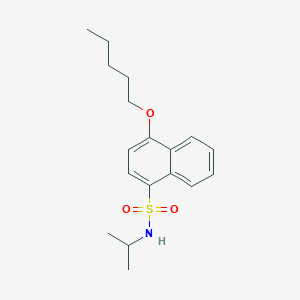
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
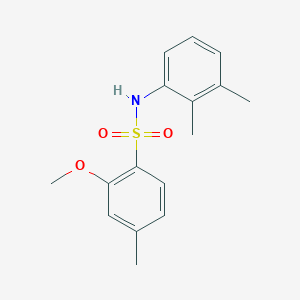
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
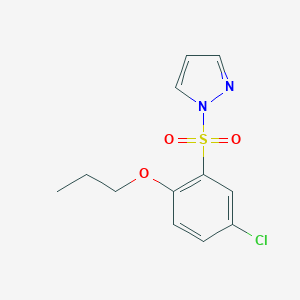
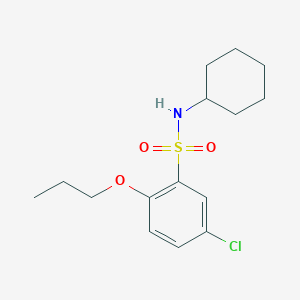
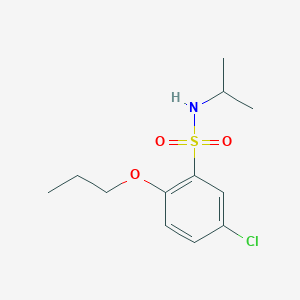
![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)